Tetraamminepalladium(2+) diacetate

Catalog No.
S1910462
CAS No.
61495-96-3
M.F
C4H18N4O4Pd
M. Wt
292.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraamminepalladium(2+) diacetate

CAS Number

61495-96-3

Product Name

Tetraamminepalladium(2+) diacetate

IUPAC Name

azane;palladium(2+);diacetate

Molecular Formula

C4H18N4O4Pd

Molecular Weight

292.6 g/mol

InChI

InChI=1S/2C2H4O2.4H3N.Pd/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);4*1H3;/q;;;;;;+2/p-2

InChI Key

WSHXNSFLJBJEGA-UHFFFAOYSA-L

SMILES

CC(=O)[O-].CC(=O)[O-].N.N.N.N.[Pd+2]

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].N.N.N.N.[Pd+2]
  • Catalysis

    Tetraamminepalladium(2+) diacetate has been explored as a catalyst for various organic reactions. Studies have shown its potential in Heck reactions, which are essential for carbon-carbon bond formation in organic molecules []. Research suggests it can also act as a catalyst for Suzuki-Miyaura couplings, another important class of reactions for creating carbon-carbon bonds [].

  • Biomimetic Chemistry

    The structure of Tetraamminepalladium(2+) diacetate mimics certain metalloenzymes found in nature. These enzymes play a crucial role in various biological processes. Research explores the potential of this compound to mimic the catalytic activity of these enzymes, leading to a better understanding of their mechanisms and potentially the development of new biomimetic catalysts [].

  • Material Science

    Tetraamminepalladium(2+) diacetate has been investigated for its potential use in the synthesis of new materials. Studies suggest it can be used as a precursor for the preparation of palladium nanoparticles, which have diverse applications in electronics, catalysis, and sensing [].

Tetraamminepalladium(2+) diacetate is an organometallic compound with the formula C4H18N4O4Pd\text{C}_4\text{H}_{18}\text{N}_4\text{O}_4\text{Pd}. This compound features a palladium center coordinated with four ammine ligands and two acetate groups. It typically appears as a solid and has a melting point ranging from 183 to 186 °C . The palladium atom in this compound exhibits a +2 oxidation state, which is common for palladium complexes, particularly those utilized in catalysis and organic synthesis.

, particularly in catalytic processes. Some notable reactions include:

  • Decomposition: Upon heating, tetraamminepalladium(2+) diacetate may decompose to yield palladium metal and other by-products.
  • Ligand Exchange: The acetate ligands can be replaced by other carboxylic acids or ligands, leading to the formation of different palladium complexes.
  • Catalytic Reactions: This compound is often employed as a catalyst in organic reactions such as hydrogenation and carbonylation, where it facilitates the addition of hydrogen to unsaturated compounds or the formation of carbonyl compounds from alkenes and carbon monoxide .

Tetraamminepalladium(2+) diacetate can be synthesized through several methods:

  • Direct Reaction: By reacting palladium(II) acetate with ammonia in an aqueous solution, tetraamminepalladium(2+) diacetate can be formed.
    Pd OAc 2+4NH3 Pd NH3 4]2++2OAc\text{Pd OAc }_2+4\text{NH}_3\rightarrow \text{ Pd NH}_3\text{ }_4]^{2+}+2\text{OAc}^-
  • Ligand Exchange: Starting from other palladium complexes, such as tetraamminepalladium(II) nitrate, can also yield tetraamminepalladium(2+) diacetate through ligand exchange reactions with acetic acid .

Tetraamminepalladium(2+) diacetate has various applications, particularly in:

  • Catalysis: It serves as a catalyst in organic synthesis reactions, facilitating processes such as hydrogenation and cross-coupling reactions.
  • Material Science: The compound can be used in the preparation of palladium nanoparticles for applications in electronics and sensors.
  • Pharmaceutical Research: Investigated for potential use in drug development due to its biological activity against certain cancer cells .

Interaction studies involving tetraamminepalladium(2+) diacetate focus on its reactivity with various substrates and ligands. These studies help elucidate its catalytic mechanisms and potential biological interactions. For instance, research has demonstrated that this compound can effectively catalyze the reduction of alkenes and alkynes under mild conditions, making it valuable for synthetic organic chemistry .

Tetraamminepalladium(2+) diacetate shares similarities with several other palladium complexes. Here are some comparable compounds:

Compound NameFormulaUnique Features
Palladium(II) acetatePd OAc 2\text{Pd OAc }_2More commonly used as a catalyst in various organic reactions.
Tetraamminepalladium(II) nitrate Pd NH3 4]2+NO3\text{ Pd NH}_3\text{ }_4]^{2+}\text{NO}_3^-Exhibits strong catalytic properties but less stability than acetate.
Palladium(II) propionatePd OPr 2\text{Pd OPr }_2Similar reactivity but different ligand environment; used for specific applications.

Uniqueness: Tetraamminepalladium(2+) diacetate is distinguished by its combination of ammine and acetate ligands, which confers unique catalytic properties and potential biological activities that differ from other palladium complexes.

This detailed overview highlights the significance of tetraamminepalladium(2+) diacetate in both chemical and biological contexts, underscoring its versatility and importance in research and application. Further exploration into its properties could lead to enhanced understanding and new applications in various fields.

Related CAS

15974-14-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

61495-96-3

General Manufacturing Information

Palladium(2+), tetraammine-, (SP-4-1)-, acetate (1:2): ACTIVE

Dates

Modify: 2024-04-15

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